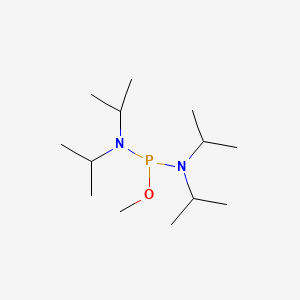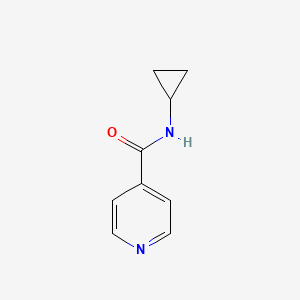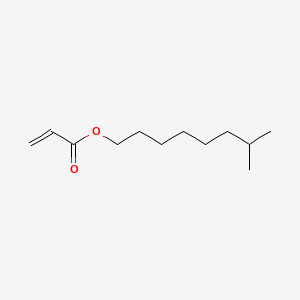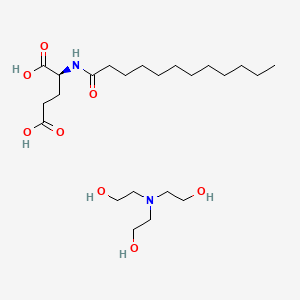
Methyltetraisopropylphosphoramidit
Übersicht
Beschreibung
Methyl tetraisopropylphosphorodiamidite is a useful research compound. Its molecular formula is C13H31N2OP and its molecular weight is 262.37 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl tetraisopropylphosphorodiamidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl tetraisopropylphosphorodiamidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl tetraisopropylphosphorodiamidite including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Oligonukleotiden
Methyltetraisopropylphosphoramidit ist ein Schlüsselreagens bei der Synthese von Oligonukleotiden, kurzen DNA- oder RNA-Molekülen. Diese Oligonukleotide haben eine breite Palette von Anwendungen, darunter die Verwendung als Primer in der PCR-Amplifikation, Sonden für die DNA-Sequenzierung und Werkzeuge für genetische Tests und Forschung .
Wirkmechanismus
Target of Action
Methyl tetraisopropylphosphorodiamidite is a phosphoramidite compound . Its primary targets are nucleotides during the synthesis of oligonucleotides . It acts as the connecting link between nucleotides, attaching itself to the 5’-hydroxyl group of one nucleotide and reacting with the 3’-hydroxyl group of the following nucleotide in the sequence .
Mode of Action
The compound’s mode of action involves its ability to undergo the phosphoramidite coupling reaction . This reaction allows it to interact with nucleophilic groups in the presence of an acidic azole catalyst . The result is the formation of a phosphite triester, which is then oxidized to form a phosphate triester, linking two nucleotides together .
Biochemical Pathways
The biochemical pathway affected by methyl tetraisopropylphosphorodiamidite is the synthesis of oligonucleotides . This process is crucial for the creation of DNA and RNA molecules, which are essential for the storage and transmission of genetic information in all living organisms.
Result of Action
The result of the action of methyl tetraisopropylphosphorodiamidite is the formation of oligonucleotides, specifically DNA or RNA sequences . These sequences can then be used in various biological and biochemical applications, including genetic engineering, molecular biology research, and the development of therapeutic agents.
Action Environment
The action of methyl tetraisopropylphosphorodiamidite is influenced by several environmental factors. These include the pH of the solution, the presence of a suitable catalyst, and the concentrations of the nucleotides involved in the reaction . Optimal conditions are required for the compound to effectively participate in the phosphoramidite coupling reaction and facilitate the synthesis of oligonucleotides .
Biochemische Analyse
Biochemical Properties
Methyl tetraisopropylphosphorodiamidite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It serves as the connecting link between nucleotides during the synthesis of oligonucleotides . By attaching itself to the 5′-hydroxyl group of one nucleotide, it reacts with the 3′-hydroxyl group of the following nucleotide in the sequence .
Molecular Mechanism
Methyl tetraisopropylphosphorodiamidite exerts its effects at the molecular level through its interactions with biomolecules during the synthesis of oligonucleotides
Eigenschaften
IUPAC Name |
N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBXOIQXOOUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352994 | |
| Record name | methyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92611-10-4 | |
| Record name | methyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N,N,N,N-tetraisopropylphosphorodiamidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)







![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)





